molecular formula C7H3ClF4O B1402178 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene CAS No. 1404194-44-0

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene

Cat. No.: B1402178
CAS No.: 1404194-44-0
M. Wt: 214.54 g/mol
InChI Key: ZHWSHVURZPFLGM-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is a fluorinated aromatic compound with the molecular formula C7H4ClF3O. This compound is characterized by the presence of both chloro and difluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. This process yields chlorodifluoromethoxybenzene, which is then subjected to nitration using a mixed acid to produce 4-[Chloro(difluoro)methoxy]nitrobenzene. Finally, hydrogenation reduction of the nitro compound results in the desired this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination and nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of hydrogen fluoride and mixed acids requires stringent safety measures due to their corrosive nature .

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved often include inhibition of enzyme activity or disruption of receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene is unique due to its specific combination of chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-4-1-2-5(9)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWSHVURZPFLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 2
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 3
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 4
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 5
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene
Reactant of Route 6
4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene

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